2-(4-Methylphenyl)-1H-naphtho[2,3-D]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenyl)-1H-naphtho[2,3-D]imidazole is a heterocyclic aromatic compound that features a naphthoimidazole core with a 4-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-1H-naphtho[2,3-D]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 4-methylbenzaldehyde with 2-naphthylamine in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is usually carried out at elevated temperatures (around 150-200°C) to facilitate the formation of the imidazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-1H-naphtho[2,3-D]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(4-Methylphenyl)-1H-naphtho[2,3-D]imidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-1H-naphtho[2,3-D]imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-1H-naphtho[2,3-D]imidazole
- 2-(4-Methoxyphenyl)-1H-naphtho[2,3-D]imidazole
- 2-(4-Chlorophenyl)-1H-naphtho[2,3-D]imidazole
Uniqueness
2-(4-Methylphenyl)-1H-naphtho[2,3-D]imidazole is unique due to the presence of the 4-methylphenyl substituent, which can influence its electronic properties and reactivity. This structural feature may enhance its performance in specific applications, such as organic electronics or medicinal chemistry, compared to its analogs.
Properties
CAS No. |
290353-15-0 |
---|---|
Molecular Formula |
C18H14N2 |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
2-(4-methylphenyl)-1H-benzo[f]benzimidazole |
InChI |
InChI=1S/C18H14N2/c1-12-6-8-13(9-7-12)18-19-16-10-14-4-2-3-5-15(14)11-17(16)20-18/h2-11H,1H3,(H,19,20) |
InChI Key |
VAMMYLZWLDKYJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC4=CC=CC=C4C=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.